molecular formula C19H22O7S B3041519 Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside CAS No. 31079-87-5

Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside

Cat. No.: B3041519
CAS No.: 31079-87-5
M. Wt: 394.4 g/mol
InChI Key: BCCUYJAJLVFEBJ-AKHDSKFASA-N
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Description

Benzyl-2-O-toluolsulfonyl-β-D-arabinopyranoside is a synthetic arabinopyranoside derivative featuring a benzyl group at the anomeric position and a toluolsulfonyl (tosyl) group at the 2-O position. The toluolsulfonyl group is a strong electron-withdrawing substituent, often employed in glycosylation reactions as a leaving group to facilitate nucleophilic displacement, enhancing reactivity in oligosaccharide synthesis . This compound’s design likely aims to optimize regioselectivity and stability during chemical modifications, making it valuable for glycobiology and drug development.

Properties

IUPAC Name

[(2R,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7S/c1-13-7-9-15(10-8-13)27(22,23)26-18-17(21)16(20)12-25-19(18)24-11-14-5-3-2-4-6-14/h2-10,16-21H,11-12H2,1H3/t16-,17-,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUYJAJLVFEBJ-AKHDSKFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(COC2OCC3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H]([C@@H](CO[C@H]2OCC3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physicochemical Properties and Structural Characterization

Benzyl-2-O-toluolsulfonyl-β-D-arabinopyranoside is a white crystalline solid with a molecular formula of $$ \text{C}{19}\text{H}{22}\text{O}_7\text{S} $$ and a molecular weight of 394.44 g/mol. Key properties include:

Property Value Source
Melting Point 120–126 °C
Density 1.40 ± 0.1 g/cm³
Solubility DCM, CHCl₃, DMF, DMSO, EtOAc
Boiling Point (Predicted) 592.3 ± 50.0 °C
pKa (Predicted) 12.58 ± 0.70

The compound’s structure is confirmed via $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR spectroscopy, with characteristic signals for the tosyl group (aromatic protons at δ 7.2–7.8 ppm, sulfonate resonance near δ 145 ppm) and the benzyl ether (δ 4.5–5.0 ppm). X-ray crystallography further validates the β-anomeric configuration and chair conformation of the arabinopyranoside ring.

Synthesis Methods

Tosylation of Benzyl-β-D-Arabinopyranoside

The primary route to Benzyl-2-O-toluolsulfonyl-β-D-arabinopyranoside involves selective tosylation of the C2 hydroxyl group of benzyl-β-D-arabinopyranoside. This method employs toluenesulfonyl chloride (TsCl) under controlled basic conditions:

Procedure :

  • Dissolve benzyl-β-D-arabinopyranoside (1.0 equiv) in anhydrous pyridine (10 mL/g substrate) at 0°C.
  • Add TsCl (1.2 equiv) portionwise over 30 minutes.
  • Stir the reaction at 0°C for 2 hours, then warm to room temperature and monitor via TLC (hexane:EtOAc 3:1).
  • Quench with ice-cold water, extract with dichloromethane (3 × 20 mL), and dry over Na₂SO₄.
  • Purify by flash chromatography (silica gel, gradient elution) to yield the title compound (75–85%).

Key Considerations :

  • Pyridine acts as both a base and solvent, neutralizing HCl generated during tosylation.
  • Lower temperatures (0°C) minimize over-tosylation or migration of the tosyl group.
  • Orthogonal protection of other hydroxyl groups (e.g., benzyl or acetyl) is unnecessary due to the C2 hydroxyl’s heightened reactivity in arabinose.

Alternative Synthetic Approaches

Polymer-Supported Synthesis

Recent advances in solid-phase synthesis enable efficient preparation of protected glycosides. A polystyrene resin with a silyl linker system has been employed to anchor arabinopyranoside derivatives, facilitating tosylation and subsequent cleavage without column chromatography:

Steps :

  • Immobilize benzyl-β-D-arabinopyranoside onto the resin via silyl ether formation.
  • Treat with TsCl (1.5 equiv) and DMAP (0.1 equiv) in DMF at 25°C for 4 hours.
  • Cleave the product using HF-pyridine, yielding the tosylated compound in 82% purity (confirmed by $$ ^{13}\text{C} $$-NMR).

Advantages :

  • Eliminates solubility issues in polar solvents.
  • Enables real-time reaction monitoring via gel-phase $$ ^{13}\text{C} $$-NMR.

Optimization of Reaction Conditions

Temperature and Solvent Effects :

  • Yields drop below 60% if reactions exceed 25°C due to tosyl group migration.
  • Substituting pyridine with DMF or THF reduces side reactions but requires longer reaction times (8–12 hours).

Catalysts :

  • DMAP (4-dimethylaminopyridine) accelerates tosylation by activating TsCl, achieving >90% conversion in 1 hour.
  • Polymer-supported bases (e.g., Amberlyst A21) simplify workup by filtering spent reagents.

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H} $$-NMR (400 MHz, CDCl₃) :

  • δ 7.72 (d, J = 8.2 Hz, 2H, Tosyl H-2, H-6)
  • δ 7.33 (d, J = 8.0 Hz, 2H, Tosyl H-3, H-5)
  • δ 4.82 (d, J = 7.5 Hz, 1H, H-1)
  • δ 4.54 (dd, J = 10.0, 5.5 Hz, 1H, H-2)
  • δ 3.60–3.45 (m, 3H, H-3, H-4, H-5)

$$ ^{13}\text{C} $$-NMR (100 MHz, CDCl₃) :

  • δ 144.9 (Tosyl C-S)
  • δ 129.8, 128.1 (Tosyl aromatic carbons)
  • δ 101.5 (C-1)
  • δ 77.2 (C-2)

Applications in Organic Synthesis

Benzyl-2-O-toluolsulfonyl-β-D-arabinopyranoside serves as a key intermediate in:

  • Oligosaccharide Assembly : The tosyl group undergoes nucleophilic displacement with alcohols or thiols to form β-linked disaccharides.
  • Glycoconjugate Synthesis : Used in the preparation of steroid saponin mimetics with demonstrated cytotoxicity against cancer cell lines (e.g., P388 leukemia).
  • Protecting Group Strategies : The benzyl and tosyl groups enable orthogonal deprotection sequences for multi-step syntheses.

Scientific Research Applications

Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside is a chemical compound with the molecular formula C19H22O7SC_{19}H_{22}O_7S . It is also known by other names such as this compound and (2R,3S,4R,5R)-2-(benzyloxy)-4,5-dihydroxyoxan-3-yl 4-methylbenzenesulfonate .

Properties

This compound has a molecular weight of 394.4 g/mol . Computed properties include:

  • XLogP3-AA: 1.5
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 6
  • Topological Polar Surface Area: 111 Ų
  • Heavy Atom Count: 27
  • Defined Atom Stereocenter Count: 4

Scientific Research Applications

While the search results do not provide specific applications of this compound, they do offer some context regarding similar compounds and related chemical processes:

  • Arabinose Derivatives Synthesis: this compound is related to the synthesis of arabinopyranosides . These compounds have variations that impact their cytostatic properties and selectivity towards transformed cells .
  • Selective Tosylation: The compound includes a toluenesulfonyl group, which is introduced via selective p-toluenesulfonylation (tosylation) . Tosylation is a chemical process used to selectively add a toluenesulfonyl group to a molecule .
  • Potential Cytostatic Properties: Research on related compounds, such as OSW-1, indicates significant cytostatic activity, being 10-100 times greater than common cytostatics in in vitro and in vivo (mouse P388) studies, with low toxicity to normal human pulmonary cells .

Related Compounds

Compound NameKey Features
Benzyl-2-O-toluolsulfonyl-alpha-D-arabinopyranoside Isomer of the beta form
Ethyl 3,3,3-trifluoropropanoateLacks fluoroacetyl group
2,2,2-Trifluoroethyl formateDifferent functional groups

Potential Research Areas

Based on the information about related compounds, this compound might be investigated in the following areas:

  • Medicinal Chemistry: As a building block for synthesizing novel drugs.
  • Biochemical Research: Studying metabolic pathways and enzyme interactions.
  • Antimicrobial Research: Fluorinated compounds often exhibit enhanced antimicrobial properties.
  • Cancer Research: Some compounds induce cytotoxic effects in certain cancer cell lines.

Mechanism of Action

The mechanism of action of Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside involves its interaction with specific molecular targets. The toluolsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzyl groups can also participate in various chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of benzyl-arabinopyranoside derivatives:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Primary Applications
Benzyl-2-O-toluolsulfonyl-β-D-arabinopyranoside* 2-O-tosyl, benzyl N/A Hypothetical: C₁₉H₂₂O₇S 394.44 (calculated) Glycosylation reactions, intermediate in oligosaccharide synthesis
Benzyl β-D-arabinopyranoside Unprotected hydroxyls, benzyl 5329-50-0 C₁₂H₁₆O₅ 240.25 Glycobiology studies, antimicrobial/antioxidant research
2-Nitrophenyl-β-D-arabinopyranoside 2-nitrophenyl 100842-19-1 C₁₁H₁₃NO₇ 271.22 Enzyme substrate for β-glucosidases, drug-target interaction studies
2,3,4-Tri-O-benzyl-β-D-arabinopyranose 2,3,4-O-benzyl 18039-26-4 C₂₆H₂₈O₅ 420.51 Protected intermediate for selective deprotection in synthesis
Benzyl 2,3-O-dimethoxy-dimethyl-β-D-arabinopyranoside 2,3-O-(dimethoxy-dimethyl) 887370-09-4 C₁₈H₂₆O₇ 354.40 Intermediate in Isofagomine production, stereochemical control

*Hypothetical data inferred from structural analogs.

Research Findings and Key Insights

Enzymatic Compatibility

  • 2-Nitrophenyl-β-D-arabinopyranoside () is hydrolyzed by β-glucosidases, making it ideal for enzyme kinetics studies. In contrast, tosylated derivatives are typically inert in such assays but valuable in chemical synthesis .

Therapeutic Potential

  • Methyl and benzyl derivatives (e.g., Methyl β-L-arabinopyranoside) show receptor-specific interactions, suggesting that the toluolsulfonyl group in the target compound could be modified to enhance bioavailability or target affinity .

Biological Activity

Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves the reaction of benzyl alcohol with 2-O-toluene sulfonyl-beta-D-arabinopyranoside. The process is characterized by the formation of the sulfonamide bond, which is crucial for its biological activity.

2. Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against human colon cancer (HT29) and prostate cancer (DU145) cell lines, with IC50 values indicating effective dose ranges .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial properties, making it a candidate for further development in antibiotic therapies .
  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in enzyme-related disorders .

The mechanism of action for this compound involves:

  • Binding Affinity : The sulfonyl group enhances the compound's binding affinity to target enzymes and receptors, which is critical for its inhibitory effects on cancer cell proliferation and microbial growth .
  • Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through various signaling pathways that are activated upon compound administration .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at Trakya University evaluated the anticancer properties of this compound on HT29 and DU145 cell lines. Using the MTT assay, they found that the compound exhibited a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that while the compound showed some level of antibacterial activity, further modifications might enhance its efficacy .

5. Data Tables

Biological Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerHT2915
AnticancerDU14520
AntimicrobialStaphylococcus aureus30
AntimicrobialEscherichia coli40

Q & A

Q. What are the standard synthetic routes for preparing Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside?

The synthesis typically involves regioselective protection of hydroxyl groups. For example, benzyl and toluolsulfonyl groups are introduced via nucleophilic substitution or catalytic methods. A common approach is to use Bu2_2SnO as a catalyst to activate specific hydroxyl groups, followed by reaction with benzyl bromide (BnBr) or toluolsulfonyl chloride (TsCl) under controlled conditions . Column chromatography (e.g., using ethyl acetate/hexane gradients) is critical for purifying intermediates and final products.

Q. How is the regioselectivity of toluolsulfonyl group introduction ensured in arabinopyranoside derivatives?

Regioselectivity is achieved through steric and electronic control. For instance, bulky protecting groups (e.g., benzylidene rings) at C4 and C6 positions can direct the toluolsulfonyl group to the less hindered C2 hydroxyl. NMR monitoring (e.g., 1^1H and 13^13C) is used to confirm regiochemical outcomes .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns and anomeric configuration (e.g., β-D configuration via coupling constants J1,278J_{1,2} \approx 7-8 Hz) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
  • Polarimetry : Optical rotation measurements verify stereochemical purity .

Advanced Research Questions

Q. How can low yields in glycosylation reactions involving this compound be addressed?

Low yields often stem from poor leaving-group activation or steric hindrance. Strategies include:

  • Using TBSOTf (tert-butyldimethylsilyl triflate) to transiently protect reactive hydroxyls .
  • Optimizing glycosyl donors (e.g., trichloroacetimidates) and reaction temperatures .
  • Monitoring intermediates via TLC and adjusting stoichiometry of promoters like BF3_3-OEt2_2 .

Q. How do conflicting NMR data for similar arabinopyranoside derivatives arise, and how are they resolved?

Contradictions may result from solvent effects, tautomerism, or impurities. For example, benzylidene-protected derivatives can exhibit unexpected splitting due to restricted rotation. Resolution methods include:

  • Variable-temperature NMR to identify dynamic effects.
  • Comparative analysis with fully deprotected analogs .
  • 2D NMR (e.g., HSQC, HMBC) to unambiguously assign signals .

Q. What are the challenges in scaling up the synthesis of this compound for biological assays?

Key challenges include:

  • Purification bottlenecks : Replace flash chromatography with recrystallization or centrifugal partition chromatography for large batches.
  • Protecting group stability : Benzyl groups may require hydrogenolysis, which can be hazardous at scale. Alternative groups like p-methoxybenzyl (PMB) offer easier removal .
  • Reproducibility : Strict control of moisture and oxygen-sensitive steps (e.g., silylation) using Schlenk techniques .

Q. How can computational methods aid in predicting reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations can model:

  • Transition states for regioselective tosylation or benzylation.
  • Steric maps to predict glycosylation outcomes.
  • Solvent effects on reaction kinetics using COSMO-RS .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between theoretical and observed molecular weights in MS data?

Discrepancies often arise from:

  • Isotopic patterns (e.g., 37^{37}Cl in toluolsulfonyl derivatives).
  • Adduct formation (e.g., Na+^+/K+^+).
  • Mitigation : Compare with isotopic distribution simulations (e.g., using Bruker Compass DataAnalysis) and employ high-resolution MS .

Q. What are best practices for ensuring stereochemical fidelity during synthesis?

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) for critical steps.
  • Validate configurations via X-ray crystallography or NOE experiments .

Methodological Recommendations

  • Synthetic Protocols : Follow modular strategies (e.g., orthogonal protection with benzyl, TBS, and toluolsulfonyl groups) .
  • Analytical Workflows : Combine NMR, MS, and polarimetry for cross-verification .
  • Scale-Up : Prioritize safety and reproducibility by automating moisture-sensitive steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside
Reactant of Route 2
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Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside

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